molecular formula C15H29NO4 B073713 (2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid CAS No. 1197-07-5

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid

Cat. No.: B073713
CAS No.: 1197-07-5
M. Wt: 287.39 g/mol
InChI Key: VCIPTNRIUQKMFQ-REWJHTLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid is an organic compound with the molecular formula C15H29NO4. It belongs to the class of delta amino acids and derivatives, characterized by the presence of a carboxylic acid group and an amino group at the C5 carbon atom . This compound is notable for its complex structure, which includes multiple stereocenters and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the dipeptidic dihydroxyethylene isostere can be synthesized using tert-butyloxycarbonyl (Boc) protection, followed by dihydroxylation and isopropylidene formation .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclohexyl ketones, while reduction of the amino group can produce cyclohexylamines.

Scientific Research Applications

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid is unique due to its specific arrangement of functional groups and stereocenters, which confer distinct chemical and biological properties

Properties

CAS No.

1197-07-5

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid

InChI

InChI=1S/C15H29NO4/c1-9(2)12(15(19)20)14(18)13(17)11(16)8-10-6-4-3-5-7-10/h9-14,17-18H,3-8,16H2,1-2H3,(H,19,20)/t11-,12+,13+,14+/m0/s1

InChI Key

VCIPTNRIUQKMFQ-REWJHTLYSA-N

SMILES

CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O

Isomeric SMILES

CC(C)[C@H]([C@H]([C@@H]([C@H](CC1CCCCC1)N)O)O)C(=O)O

Canonical SMILES

CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O

Origin of Product

United States

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